molecular formula C12H18O B579987 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one CAS No. 18346-78-6

9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one

Cat. No.: B579987
CAS No.: 18346-78-6
M. Wt: 178.275
InChI Key: VYSJVCYYKGGXAP-UHFFFAOYSA-N
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Description

9-Propan-2-ylidenebicyclo[331]nonan-2-one is a bicyclic ketone compound with the molecular formula C₁₀H₁₆O It is characterized by its unique bicyclo[331]nonane structure, which consists of two fused cyclohexane rings with a ketone functional group at the 2-position and an isopropylidene group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a Lewis acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃)

    Solvent: Non-polar solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The isopropylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄ in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isopropylidene group can influence the compound’s reactivity and binding affinity to molecular targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A parent hydrocarbon structure without functional groups.

    Bicyclo[3.3.1]nonan-9-one: A similar compound with a ketone group at the 9-position.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.

Uniqueness

9-Propan-2-ylidenebicyclo[331]nonan-2-one is unique due to the presence of both the isopropylidene and ketone groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

18346-78-6

Molecular Formula

C12H18O

Molecular Weight

178.275

IUPAC Name

9-propan-2-ylidenebicyclo[3.3.1]nonan-4-one

InChI

InChI=1S/C12H18O/c1-8(2)12-9-4-3-5-10(12)11(13)7-6-9/h9-10H,3-7H2,1-2H3

InChI Key

VYSJVCYYKGGXAP-UHFFFAOYSA-N

SMILES

CC(=C1C2CCCC1C(=O)CC2)C

Synonyms

9-Isopropylidenebicyclo[3.3.1]nonan-2-one

Origin of Product

United States

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